

# Ensitrelvir Fumarate Demonstrates Potent Antiviral Activity Against Emerging SARS-CoV-2 Variants

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | Ensitrelvir Fumarate |           |
| Cat. No.:            | B10829017            | Get Quote |

A comparative analysis of **Ensitrelvir Fumarate**'s efficacy against new SARS-CoV-2 variants showcases its potential as a robust therapeutic option for COVID-19. In vitro studies consistently demonstrate its potent inhibition of viral replication across numerous Omicron subvariants, often comparable or superior to other available antiviral treatments.

Ensitrelvir Fumarate (S-217622), an oral antiviral drug, has shown significant promise in combating the evolving landscape of SARS-CoV-2. Developed by Shionogi in partnership with Hokkaido University, this non-covalent, non-peptidic inhibitor targets the viral 3C-like protease (3CLpro), also known as the main protease (Mpro).[1][2][3] This enzyme plays a critical role in the viral replication process by cleaving polyproteins into functional viral proteins.[1] By inhibiting 3CLpro, Ensitrelvir effectively halts viral proliferation.[1][3] Unlike nirmatrelvir (the active component of Paxlovid), Ensitrelvir does not require a pharmacokinetic booster like ritonavir.[2]

Recent preclinical and clinical data underscore Ensitrelvir's broad-spectrum activity against a range of SARS-CoV-2 variants of concern, including the highly mutated Omicron sublineages. [1][4][5][6] Studies have demonstrated its effectiveness against variants such as Alpha, Beta, Gamma, Delta, and various Omicron strains including BA.1, BA.2, BA.2.75, BA.4, BA.5, BQ.1.1, XBB.1, and XBB.1.5.[4][7][8]

## **Comparative In Vitro Efficacy**







In vitro studies are crucial for assessing the direct antiviral activity of a compound against specific viral strains. The half-maximal effective concentration (EC50) is a key metric, representing the concentration of a drug that inhibits 50% of the viral activity. A lower EC50 value indicates higher potency.

A comparative analysis of EC50 values from various studies highlights Ensitrelvir's potent activity against several SARS-CoV-2 variants.



| Antiviral Agent        | SARS-CoV-2<br>Variant         | Cell Line                  | EC50 (μM)                    | Reference |
|------------------------|-------------------------------|----------------------------|------------------------------|-----------|
| Ensitrelvir            | Wuhan (A)                     | VeroE6/TMPRSS<br>2         | 0.37                         | [8]       |
| Omicron<br>(BA.1.18)   | VeroE6/TMPRSS<br>2            | 0.29                       | [8]                          |           |
| Omicron (BA.4.6)       | VeroE6/TMPRSS<br>2            | 0.30                       | [8]                          | _         |
| Omicron<br>(BA.5.2.1)  | VeroE6/TMPRSS<br>2            | 0.37                       | [8]                          | _         |
| Omicron (BF.7)         | VeroE6/TMPRSS<br>2            | 0.51                       | [8]                          | _         |
| Omicron<br>(BQ.1.1)    | VeroE6/TMPRSS<br>2            | 0.48                       | [8]                          | _         |
| Omicron<br>(CH.1.1.11) | VeroE6/TMPRSS<br>2            | 0.38                       | [8]                          | _         |
| Omicron<br>(XBB.1.5)   | VeroE6/TMPRSS<br>2            | 0.57                       | [8]                          | _         |
| Omicron<br>(XBB.1.9.1) | VeroE6/TMPRSS<br>2            | 0.99                       | [8]                          | _         |
| Omicron<br>(XBB.1.16)  | VeroE6/TMPRSS<br>2            | 0.33                       | [8]                          |           |
| Remdesivir             | Wuhan (A)                     | VeroE6/TMPRSS<br>2         | 1.9                          | [8]       |
| Omicron<br>(BA.1.18)   | VeroE6/TMPRSS<br>2            | 1.1                        | [8]                          |           |
| Nirmatrelvir           | Delta (in<br>MucilAir™ cells) | Human Airway<br>Epithelial | Comparable to<br>Ensitrelvir | [9]       |







Omicron (BA.1 in MucilAir™ cells) Human Airway Epithelial Comparable to Ensitrelvir

[9]

## **Mechanism of Action: 3CL Protease Inhibition**

Ensitrelvir functions by binding to the active site of the SARS-CoV-2 3CL protease. This non-covalent interaction blocks the enzyme's ability to cleave the viral polyprotein, a crucial step in the viral replication cycle. The inhibition of this process prevents the formation of a functional replication-transcription complex, thereby halting the production of new viral particles.





Click to download full resolution via product page

Caption: Mechanism of action of Ensitrelvir in inhibiting SARS-CoV-2 replication.



### **Experimental Protocols**

The evaluation of Ensitrelvir's antiviral activity involves standardized in vitro assays. A typical workflow is outlined below.

#### In Vitro Antiviral Activity Assay Protocol

- · Cell Culture:
  - VeroE6 cells expressing human ACE2 and TMPRSS2 (VeroE6/hACE2-TMPRSS2) or other suitable cell lines like A549-hACE2 are seeded in 96-well plates.[9][10]
  - The cells are incubated to allow for adherence.[10]
- Compound Preparation:
  - Ensitrelvir Fumarate and comparator drugs are serially diluted to various concentrations
    in the appropriate cell culture medium.[10]
- Viral Infection:
  - Cells are infected with a specific SARS-CoV-2 variant at a predetermined multiplicity of infection (MOI).[10]
  - The virus is allowed to adsorb to the cells for a specified period (e.g., 1 hour).[10]
- Treatment:
  - The viral inoculum is removed, and the cells are washed.[10]
  - Medium containing the different concentrations of the antiviral compounds is added to the wells.[10]
- Incubation:
  - The plates are incubated for a period of 2-3 days to allow for viral replication and the development of cytopathic effects (CPE).[9]
- Assessment of Antiviral Activity:







- Cytopathic Effect (CPE) Reduction Assay: The extent of virus-induced cell death is visually assessed or quantified using cell viability assays (e.g., CellTiter-Glo).[9] The EC50 is calculated as the drug concentration that reduces CPE by 50%.
- Viral RNA Quantification: Viral RNA is extracted from the cell culture supernatant and quantified using real-time reverse transcription-polymerase chain reaction (qRT-PCR) to determine the reduction in viral load.
- Viral Titer Reduction Assay: The amount of infectious virus in the supernatant is quantified by plaque assay or TCID50 assay.





Click to download full resolution via product page

Caption: General experimental workflow for in vitro antiviral activity assessment.

### In Vivo and Clinical Evidence



Beyond in vitro studies, Ensitrelvir has demonstrated efficacy in animal models and human clinical trials. In hamster models of SARS-CoV-2 infection, oral administration of Ensitrelvir led to reduced viral loads and accelerated recovery.[1][3]

Phase 2/3 clinical trials in patients with mild-to-moderate COVID-19 have shown that Ensitrelvir treatment significantly reduces viral titers and the time to viral clearance compared to placebo. [7][11][12] A notable finding from a phase 2a study was that Ensitrelvir treatment reduced SARS-CoV-2 RNA by -1.4 to -1.5 log10 copies/mL versus placebo on day 4.[11] Furthermore, the median time to infectious viral clearance was decreased by approximately 50 hours with Ensitrelvir treatment.[11] Real-world data from Japan, where the drug is approved for use, suggests a reduction in hospitalization for high-risk patients.[13]

A head-to-head clinical trial comparing Ensitrelvir to ritonavir-boosted nirmatrelvir (Paxlovid) found that both drugs markedly accelerate oropharyngeal SARS-CoV-2 viral clearance.[14] While viral clearance was slightly slower with Ensitrelvir compared to Paxlovid, Ensitrelvir was very well tolerated and did not cause the taste disturbances often associated with Paxlovid.[14]

#### Conclusion

Ensitrelvir Fumarate has emerged as a potent oral antiviral agent against a broad range of SARS-CoV-2 variants, including contemporary Omicron sublineages. Its consistent in vitro performance, favorable in vivo data, and positive clinical trial results position it as a valuable therapeutic tool in the ongoing management of COVID-19. The direct inhibition of the highly conserved 3CL protease suggests that Ensitrelvir may retain its activity against future variants. Further research and real-world evidence will continue to define its role in the clinical setting.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

1. cdn.technologynetworks.com [cdn.technologynetworks.com]



- 2. Molecular mechanism of ensitrelyir inhibiting SARS-CoV-2 main protease and its variants PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ensitrelvir, An Oral Antiviral Drug For COVID-19 Treatment | MolecularCloud [molecularcloud.org]
- 4. Ensitrelvir is effective against SARS-CoV-2 3CL protease mutants circulating globally -PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ensitrelvir Fumaric Acid (S-217622), a Therapeutic Drug for COVID-19, Shows High In Vitro Antiviral Activity Against Omicron Subvariants BA.2.75 | シオノギ製薬 (塩野義製薬) [shionogi.com]
- 6. journals.asm.org [journals.asm.org]
- 7. Ensitrelvir as a novel treatment option for mild-to-moderate COVID-19: a narrative literature review PMC [pmc.ncbi.nlm.nih.gov]
- 8. shionogimedical.com [shionogimedical.com]
- 9. Efficacy comparison of 3CL protease inhibitors ensitrely and nirmatrely against SARS-CoV-2 in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of deuterated S-217622 (Ensitrelvir) with antiviral activity against coronaviruses including SARS-CoV-2 PMC [pmc.ncbi.nlm.nih.gov]
- 11. eswi.org [eswi.org]
- 12. researchgate.net [researchgate.net]
- 13. Shionogi Presented New Clinical Data on the COVID-19 Treatment Ensitrelvir | 塩野義製薬 [shionogi.com]
- 14. medrxiv.org [medrxiv.org]
- To cite this document: BenchChem. [Ensitrelvir Fumarate Demonstrates Potent Antiviral Activity Against Emerging SARS-CoV-2 Variants]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10829017#validating-the-antiviral-activity-of-ensitrelvir-fumarate-against-new-sars-cov-2-variants]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com